molecular formula C32H34N6O8S2 B11221085 diethyl 3-methyl-5-(2-((5-((4-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)propanamido)thiophene-2,4-dicarboxylate

diethyl 3-methyl-5-(2-((5-((4-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)propanamido)thiophene-2,4-dicarboxylate

Cat. No.: B11221085
M. Wt: 694.8 g/mol
InChI Key: WEAZQLBUEDQIKG-UHFFFAOYSA-N
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Description

2,4-DIETHYL 3-METHYL-5-{2-[(5-{[(4-NITROPHENYL)FORMAMIDO]METHYL}-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDO}THIOPHENE-2,4-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as nitrophenyl, formamido, triazolyl, and thiophene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIETHYL 3-METHYL-5-{2-[(5-{[(4-NITROPHENYL)FORMAMIDO]METHYL}-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDO}THIOPHENE-2,4-DICARBOXYLATE involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the triazole ring, followed by the introduction of the nitrophenyl and formamido groups. The final steps involve the formation of the thiophene ring and the attachment of the ethyl and methyl groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

2,4-DIETHYL 3-METHYL-5-{2-[(5-{[(4-NITROPHENYL)FORMAMIDO]METHYL}-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDO}THIOPHENE-2,4-DICARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

    Substitution: The triazole and thiophene rings can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group would yield nitro derivatives, while reduction would yield amino derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

2,4-DIETHYL 3-METHYL-5-{2-[(5-{[(4-NITROPHENYL)FORMAMIDO]METHYL}-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDO}THIOPHENE-2,4-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-DIETHYL 3-METHYL-5-{2-[(5-{[(4-NITROPHENYL)FORMAMIDO]METHYL}-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDO}THIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to bind to different enzymes and receptors, modulating their activity. For example, the nitrophenyl group can interact with enzymes involved in oxidative stress, while the triazole ring can bind to receptors involved in cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-DIETHYL 3-METHYL-5-{2-[(5-{[(4-AMINOPHENYL)FORMAMIDO]METHYL}-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDO}THIOPHENE-2,4-DICARBOXYLATE
  • 2,4-DIETHYL 3-METHYL-5-{2-[(5-{[(4-HYDROXYPHENYL)FORMAMIDO]METHYL}-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDO}THIOPHENE-2,4-DICARBOXYLATE

Uniqueness

The uniqueness of 2,4-DIETHYL 3-METHYL-5-{2-[(5-{[(4-NITROPHENYL)FORMAMIDO]METHYL}-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDO}THIOPHENE-2,4-DICARBOXYLATE lies in its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C32H34N6O8S2

Molecular Weight

694.8 g/mol

IUPAC Name

diethyl 3-methyl-5-[2-[[5-[[(4-nitrobenzoyl)amino]methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C32H34N6O8S2/c1-5-45-30(41)25-19(3)26(31(42)46-6-2)48-29(25)34-27(39)20(4)47-32-36-35-24(37(32)17-16-21-10-8-7-9-11-21)18-33-28(40)22-12-14-23(15-13-22)38(43)44/h7-15,20H,5-6,16-18H2,1-4H3,(H,33,40)(H,34,39)

InChI Key

WEAZQLBUEDQIKG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(C)SC2=NN=C(N2CCC3=CC=CC=C3)CNC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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